
TUG-499: A Technical Review of a Selective
FFAR1 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TUG-499

Cat. No.: B11930145 Get Quote

An In-depth Guide for Researchers and Drug Development Professionals

This technical whitepaper provides a comprehensive literature review and background on TUG-
499, a selective agonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein

coupled receptor 40 (GPR40). This document is intended for researchers, scientists, and drug

development professionals interested in the pharmacology and therapeutic potential of FFAR1

agonists in metabolic diseases, particularly type 2 diabetes.

Introduction and Background
TUG-499 is a synthetic small molecule that has been identified as a potent and selective

agonist for the Free Fatty Acid Receptor 1 (FFAR1/GPR40)[1]. FFAR1 is a G-protein coupled

receptor predominantly expressed in pancreatic β-cells and, to a lesser extent, in

enteroendocrine cells[2][3]. The receptor is activated by medium to long-chain free fatty acids,

and its activation leads to the potentiation of glucose-stimulated insulin secretion (GSIS)[4].

This glucose-dependent activity makes FFAR1 an attractive therapeutic target for type 2

diabetes, as it suggests a lower risk of hypoglycemia compared to other insulin

secretagogues[4].

The "TUG" designation in TUG-499 appears to be a naming convention for a series of related

FFAR1 agonists and is not to be confused with the TUG (Tether containing a UBX domain for

GLUT4) protein. The TUG protein is a key regulator of glucose transporter 4 (GLUT4)

trafficking in response to insulin in muscle and adipose tissues[5][6]. Current literature does not
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indicate a direct interaction or functional link between the small molecule TUG-499 and the

TUG protein. Their similar names are coincidental.

This review will delve into the mechanism of action of TUG-499 through FFAR1 activation,

summarize available quantitative data, provide detailed experimental methodologies for key

assays, and visualize the relevant signaling pathways.

Quantitative Data Summary
The following tables summarize the available quantitative and qualitative data for TUG-499 and

related FFAR1 agonists.

Table 1: In Vitro Potency and Selectivity of TUG-499

Compound Target Assay Type pEC50 Selectivity Reference

TUG-499
FFAR1/GPR4

0

Calcium

Mobilization
7.39

>100-fold vs

FFA2, FFA3,

PPARγ

[1]

Table 2: Physicochemical and Pharmacokinetic Properties of TUG-499

Compound Property Observation Reference

TUG-499 Chemical Stability High [1]

CYP Enzyme

Inhibition

No inhibition of

selected CYPs
[1]

P-glycoprotein

Inhibition
No inhibition [1]

Caco-2 Permeability Excellent [1]

Table 3: Comparative Potency of Related "TUG" Series FFAR1 Agonists
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Compound Chemical Moiety
Relative
Potency/Activity

Reference

TUG-499
Chloro-substituted

pyridine alkyne
Potent FFAR1 agonist [7]

TUG-770 2-Fluoro analogue

High potency and

efficacy, lower

lipophilicity

[7]

TUG-469
Methyleneamine

analogue
High selectivity [7]

TUG-488
2-Cyanomethyl

substituent

Improved potency,

lower lipophilicity, high

selectivity

[7]

Signaling Pathways
FFAR1 Signaling Pathway
Activation of FFAR1 by agonists like TUG-499 primarily initiates a signaling cascade through

the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the

endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The

resulting increase in intracellular calcium concentration is a key signal that potentiates the

exocytosis of insulin-containing granules from pancreatic β-cells in a glucose-dependent

manner.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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